molecular formula C22H38N4O2 B12587472 2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide CAS No. 642444-38-0

2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide

Cat. No.: B12587472
CAS No.: 642444-38-0
M. Wt: 390.6 g/mol
InChI Key: FQGMEDYLQSXSBS-UHFFFAOYSA-N
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Description

2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes hexylamino and phenylacetamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of hexylamine with phenylacetic acid derivatives under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(hexylamino)acetamide
  • N-phenylacetamide
  • Hexylamine derivatives

Uniqueness

2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

642444-38-0

Molecular Formula

C22H38N4O2

Molecular Weight

390.6 g/mol

IUPAC Name

2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide

InChI

InChI=1S/C22H38N4O2/c1-3-5-7-9-14-23-17-21(27)25-19-12-11-13-20(16-19)26-22(28)18-24-15-10-8-6-4-2/h11-13,16,23-24H,3-10,14-15,17-18H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

FQGMEDYLQSXSBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC(=O)NC1=CC(=CC=C1)NC(=O)CNCCCCCC

Origin of Product

United States

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